molecular formula C22H14N2O5 B5222088 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B5222088
M. Wt: 386.4 g/mol
InChI Key: BYCWDWSYOKUKMJ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a benzamide group attached to an anthracene ring system, which is further substituted with nitro and methyl groups

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid or its derivatives with 1-aminoanthraquinone. One common method is to use 2-methyl-3-nitrobenzoyl chloride, which reacts with 1-aminoanthraquinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form polycyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methyl-3-nitrobenzamide can be compared with other anthraquinone derivatives, such as:

    Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.

    Doxorubicin: A natural anthraquinone antibiotic with potent anticancer activity.

    Anthraquinone-2-carboxylic acid: A simpler anthraquinone derivative used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a benzamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c1-12-14(7-4-8-19(12)24(28)29)22(27)23-13-9-10-17-18(11-13)21(26)16-6-3-2-5-15(16)20(17)25/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWDWSYOKUKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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